Product packaging for Cecropin B1(Cat. No.:)

Cecropin B1

Cat. No.: B1577573
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cecropin B1 is a custom antibacterial peptide derivative of natural Cecropin B, characterized by its two amphipathic alpha-helical segments connected by a flexible hinge region . This structural motif is crucial for its potent lytic activity. With a sequence of Gly-Arg-Leu-Lys-Lys-Leu-Gly-Lys-Lys-Ile-Glu-Lys-Ala-Gly-Lys-Arg-Val-Phe-Asn-Ala-Val-Gln-Lys-Gly-Leu-Pro-Val-Ala-Ala-Gly-Val-Gln-Ala-Leu , it exhibits enhanced potency in research applications. This peptide is a valuable tool for studying innate immune responses and mechanisms of membrane disruption. Research indicates it interacts with lipid bilayers in a cooperative manner; its N-terminal helix resides on the membrane surface, while the C-terminal helix embeds below the surface, a configuration that facilitates efficient lysis . Its efficacy extends to targeting a broad spectrum of bacteria, including Pseudomonas aeruginosa , through a mechanism that involves perpendicular penetration into the bacterial membrane, creating cracks in the negatively charged outer membrane . Beyond its antibacterial applications, this compound has significant research value in oncology. Studies demonstrate it has a higher potency (two- to six-fold higher) in killing cancer cells compared to other peptides like Cecropin A . It has shown cytotoxic activity against various human leukemia cell lines (e.g., HL-60, K-562) at concentrations that do not affect healthy vertebrate cells such as fibroblasts and erythrocytes . This selective activity is a key area of investigation for developing novel therapeutic strategies. This product is provided as a lyophilized powder. For Research Use Only. Not for Human Use.

Properties

bioactivity

Antibacterial

sequence

RWKIFKKIEKMGRNIRDGIVKAGPAIEVLGSAKAI

Origin of Product

United States

Molecular Biology and Biosynthesis of Cecropin B1

Genetic Organization and Gene Family Analysis

The genes encoding Cecropin (B1577577) B1 are part of a larger multigene family, the evolution and organization of which provide insights into the adaptation of insects to pathogenic challenges.

The identification and cloning of cecropin genes, including those for Cecropin B1, have been achieved in various insect species. For instance, in the cotton leafworm, Spodoptera littoralis, a cecropin gene was isolated from a bacterial-challenged hemolymph using differential display techniques. ekb.eg This led to the successful amplification of a 388 bp amplicon containing a 186 bp open reading frame encoding the cecropin prepropeptide. ekb.eg Similarly, cDNA and genomic clones for a cecropin gene were isolated from the malaria vector mosquito, Anopheles gambiae. sfu.ca In the domesticated silkworm, Bombyx mori, a total of 12 paralogous cecropin gene sequences have been retrieved from its genomic database. nih.gov These cloning efforts have been instrumental in characterizing the structure and function of cecropin genes.

Genomic analyses have revealed that cecropin genes are often organized in clusters. In Bombyx mori, the cecropin gene family is composed of at least 14 members, including six Cecropin B genes (B1–B6), organized in two clusters on different chromosomes. nih.gov Specifically, the Cecropin B gene cluster, which includes this compound, is located on chromosome 26 and spans approximately 78.62 kb. nih.govbioinformation.net This cluster also contains genes for Cecropin D, Cecropin E, and two enbocins, indicating a close evolutionary relationship and likely origin through tandem gene duplication. nih.govbioinformation.net The arrangement of the Cecropin B gene group within the same locus with intergenic lengths ranging from 1336 to 23526 bp further supports the hypothesis of tandem gene duplication giving rise to these paralogous genes. nih.govbioinformation.net Phylogenetic analysis shows that all Cecropin B members in B. mori cluster together. nih.gov

SpeciesCecropin B Mature Peptide SequenceSequence Length (Amino Acids)Reference
Hyalophora cecropiaKWKVFKKIEKMGRNIRNGIVKAGPAIAVLGEAKAL35 nih.gov
Bombyx mori (Q53 natural variant)GWLKKIGKKIERVGQHTRDATIQGLGIAQQAANVAATAR39 nih.gov
Culex pipiens pipiens (Cecropin-B1)GRLKKLGKKIEKAGKRVFNAVQKGLPVAAGVQAL34 novoprolabs.com

Transcriptional Regulation and Expression Profiles

The expression of this compound is tightly regulated, primarily induced in response to the presence of pathogens. This regulation occurs at the transcriptional level and is controlled by specific signaling pathways.

A hallmark of cecropin genes, including this compound, is their inducible expression upon microbial infection. nih.govnih.gov In insects, the synthesis of cecropins is a key component of the humoral immune response. embopress.org For example, in Drosophila, cecropin genes are strongly expressed in the fat body and hemocytes following the injection of bacteria. embopress.org Similarly, in Anopheles gambiae, cecropin RNA is upregulated in response to both bacterial and Plasmodium infections. sfu.ca This inducible expression is not limited to insects. Transgenic tomato plants expressing a synthesized Cecropin B gene demonstrated significant resistance to bacterial pathogens like Ralstonia solanacearum and Xanthomonas campestris pv. vesicatoria, indicating that the expressed peptide is biologically active against plant pathogens. nih.gov

The induction of cecropin gene expression is mediated by conserved signaling pathways that recognize pathogen-associated molecular patterns. In insects, the Toll and Immune deficiency (IMD) pathways are central to this process. A survey of the 5'-upstream regions of cecropin genes in Bombyx mori revealed the presence of conserved promoter elements such as κβ-like, GATA, and TATAA motifs. bioinformation.net The κβ-like element is a binding site for the NF-κB family of transcription factors, which are key downstream effectors of the Toll and IMD pathways. nih.gov Studies on Bombyx mori have shown that a nuclear protein from the fat body, which binds to this κβ-like element, is activated upon injection of peptidoglycan, a component of bacterial cell walls. nih.gov While not a direct insect model, research on the effect of Cecropin B in pig liver cells has shown that it can activate Toll-like receptors (TLRs) 2 and 4, which in turn modulate NF-κB-mediated signaling pathways, suggesting a conserved role for these receptors in recognizing and responding to components of the immune response. nih.gov

Biosynthesis and Post-Translational Modifications of this compound

The biosynthesis of this compound, a potent antimicrobial peptide, involves the translation of a precursor peptide, followed by a series of crucial post-translational modifications. These modifications are essential for the maturation and biological activity of the peptide. The process includes the cleavage of a signal peptide and a pro-region, as well as the amidation of the C-terminus.

Cecropin B is synthesized as a 62-amino acid precursor molecule, which includes a 26-residue leader peptide. pnas.org The initial step in the processing of this preprocecropin is the removal of the signal peptide. This cleavage is carried out by a signal/leader peptidase, which specifically hydrolyzes the peptide bond between Alanine-5 and Alanine-4 of the precursor. nih.gov

Following the signal peptide cleavage, the resulting procecropin undergoes further processing by a dipeptidyl aminopeptidase. This enzyme acts in a stepwise manner to remove the remaining pro-region. It first cleaves the dipeptide Ala-Pro (residues -4 and -3), followed by the removal of the dipeptide Glu-Pro (residues -2 and -1). nih.gov This sequential removal of dipeptides ultimately yields the mature and biologically active Cecropin B molecule. The procecropins are stable intermediates and are not further digested by the signal peptidase. nih.gov

Table 1: Enzymes Involved in the Processing of Preprocecropin B

EnzymeFunctionCleavage Site
Signal/leader peptidaseRemoves the signal peptide from the preprocecropin.Between Alanine-5 and Alanine-4. nih.gov
Dipeptidyl aminopeptidaseSequentially removes dipeptides from the pro-region of procecropin.Cleaves Ala-Pro and then Glu-Pro. nih.gov

A key post-translational modification for many antimicrobial peptides, including this compound, is the amidation of the C-terminal residue. This modification, where the C-terminal carboxyl group is converted to a primary amide, has significant implications for the peptide's stability and biological activity.

The precursor of Cecropin B contains a glycine (B1666218) residue at its C-terminus. pnas.org This glycine is the donor of the nitrogen atom for the amidation of the penultimate leucine (B10760876) residue, a common mechanism in the biosynthesis of amidated peptides. The C-terminal amide is crucial for the broad-spectrum antimicrobial activity of cecropins. asm.orgnih.gov While non-amidated forms of cecropins may retain some activity against Gram-negative bacteria, the C-terminal amidation is essential for their potent activity against Gram-positive bacteria. asm.orgnih.gov This modification enhances the peptide's ability to interact with and disrupt bacterial membranes. nih.gov Furthermore, C-terminal amidation can protect the peptide from degradation by carboxypeptidases, thereby increasing its stability. nih.gov Synthetic Cecropin B with an amidated C-terminus has been shown to be indistinguishable from the natural peptide in terms of its electrophoretic mobility and antibacterial activity against a range of bacteria. pnas.org

Table 2: Functional Implications of C-terminal Amidation on Cecropin Activity

AspectEffect of C-terminal Amidation
Antibacterial Spectrum Essential for broad-spectrum activity, particularly against Gram-positive bacteria. asm.orgnih.gov
Biological Activity Enhances peptide-membrane interactions and disruptive capabilities. nih.gov
Stability Protects against degradation by carboxypeptidases. nih.gov
Structural Integrity The amidated form is functionally identical to the naturally occurring peptide. pnas.org

Structural Elucidation and Conformational Dynamics of Cecropin B1

Primary Amino Acid Sequence Analysis of Cecropin (B1577577) B1

Cecropin B1 is a cationic peptide, and its primary structure, the linear sequence of amino acids, is crucial to its function. scirp.org The specific sequence of this compound is what distinguishes it from other cecropins and dictates its unique structural and biological properties.

Below is a table detailing the primary amino acid sequence of this compound.

Position Amino Acid (3-Letter Code) Amino Acid (1-Letter Code)
1Lysine (B10760008)K
2TryptophanW
3LysineK
4ValineV
5PhenylalanineF
6LysineK
7LysineK
8IsoleucineI
9Glutamic AcidE
10LysineK
11MethionineM
12Glycine (B1666218)G
13ArginineR
14AsparagineN
15IsoleucineI
16ArginineR
17AsparagineN
18GlycineG
19IsoleucineI
20ValineV
21LysineK
22AlanineA
23GlycineG
24ProlineP
25LysineK
26TryptophanW
27LysineK
28ValineV
29PhenylalanineF
30LysineK
31LysineK
32IsoleucineI
33Glutamic AcidE
34LysineK

Table 1: Primary Amino Acid Sequence of this compound. mdpi.com

Secondary Structure Characterization of this compound

The linear sequence of amino acids in this compound folds into a specific three-dimensional shape, which is critical for its activity. The secondary structure refers to the local folded structures that form within the polypeptide chain.

Alpha-Helical Content and Amphipathic Domains

This compound is characterized by its significant alpha-helical content. nih.govnih.gov In a membrane-mimicking environment, it adopts a helical conformation. nih.gov These helical segments are amphipathic, meaning they have both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) face. nih.govnih.gov This amphipathic nature is a common feature of many antimicrobial peptides and is crucial for their interaction with cell membranes. scirp.org The N-terminal segment of cecropins is typically composed of basic residues that contribute to an amphipathic helix, while the C-terminal segment is generally more hydrophobic. scirp.orgnthu.edu.tw

Hinge Region and Helical Bend Angles in this compound

A key feature of the secondary structure of many cecropins is a flexible hinge region that connects the alpha-helical segments. nih.govnthu.edu.tw In this compound, this hinge is formed by a Glycine-Proline sequence at positions 23 and 24. nih.govnthu.edu.tw This hinge allows for a bend between the two helical domains. Studies have determined that the bend angle between the two helical segments in this compound is between 100 and 110 degrees. nih.govnthu.edu.tw This distinct bend is thought to be important for the peptide's ability to interact with and disrupt bacterial membranes. acs.org

Three-Dimensional Solution Structure Determination of this compound

To fully understand the function of this compound, its three-dimensional structure in a solution that mimics a biological environment has been determined using advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of this compound

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy has been a pivotal technique for elucidating the solution structure of this compound. nih.govnthu.edu.tw These studies, often conducted in solvents like 20% hexafluoroisopropanol to mimic a membrane environment, have provided detailed structural information. nih.govnthu.edu.tw By analyzing the interactions between protons within the peptide, researchers have been able to calculate the three-dimensional fold.

NMR studies have confirmed that this compound consists of two primary alpha-helical stretches. nih.govnthu.edu.tw One helix spans from residues 3 to 22, and the second helix extends from residues 26 to 33. nih.govnthu.edu.tw These helices are connected by the previously mentioned hinge region. nih.govnthu.edu.tw A total of 350 inter-proton distances were used to calculate the solution structure, resulting in a well-converged ensemble of structures. nih.govnthu.edu.tw

Spectropolarimetry (Circular Dichroism) for Conformational Transitions of this compound

Circular Dichroism (CD) spectropolarimetry is another powerful technique used to study the secondary structure and conformational changes of peptides like this compound. nih.gov CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the helical content of a peptide.

CD studies have shown that this compound is largely unstructured, existing as a random coil in an aqueous solution. nih.gov However, upon introduction to a membrane-like environment, such as in the presence of lipids or certain solvents, it undergoes a significant conformational change and adopts a helical structure. nih.gov This transition from a random coil to an alpha-helix is a key aspect of its mechanism of action.

Below is a table summarizing the structural findings for this compound.

Structural Feature Description Technique(s) Used Reference(s)
Primary Structure 34 amino acid sequence: KWKVFKKIEKMGRNIRNGIVKAGPKWKVFKKIEKSequence Analysis mdpi.com
Secondary Structure Two alpha-helical segments connected by a hinge region.NMR, CD Spectroscopy nih.govnih.govnthu.edu.tw
Alpha-Helical Segments Residues 3-22 and 26-33NMR Spectroscopy nih.govnthu.edu.tw
Hinge Region Gly-23 and Pro-24NMR Spectroscopy nih.govnthu.edu.tw
Helical Bend Angle 100-110 degreesNMR Spectroscopy nih.govnthu.edu.tw
Conformational Transition Random coil in aqueous solution to alpha-helical in membrane-like environments.CD Spectroscopy nih.gov

Table 2: Summary of Structural Features of this compound.

Conformational Changes of this compound Upon Membrane Interaction

This compound, a potent antimicrobial peptide, exhibits remarkable structural plasticity, which is central to its biological function. Like many other membrane-active peptides, this compound typically exists in a disordered or random coil state in aqueous solutions. mdpi.comnthu.edu.tw However, upon encountering a bacterial membrane or a membrane-mimetic environment, it undergoes a significant conformational transition to a more ordered, helical structure. mdpi.comnthu.edu.tw This induced folding is a critical prerequisite for its membrane-disrupting activity. The initial interaction is often driven by electrostatic attraction between the cationic peptide and the negatively charged components of the target membrane, which then facilitates the peptide's insertion and structural rearrangement within the lipid bilayer. researchgate.netnih.gov

Induced Helicity of this compound in Membrane-Mimetic Environments

To study the membrane-bound conformation of this compound without the complexity of a live cell, researchers employ various membrane-mimetic environments. These include organic solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFP) and trifluoroethanol (TFE), or detergent micelles such as sodium dodecyl sulfate (B86663) (SDS) and dodecylphosphocholine (B1670865) (DPC). nthu.edu.twacs.orgacs.org These environments simulate the hydrophobic and amphipathic nature of a lipid bilayer, inducing the peptide to adopt its active conformation.

Circular Dichroism (CD) spectroscopy is a powerful technique for monitoring these conformational changes. In an aqueous buffer, cecropins display a CD spectrum with a single minimum around 200 nm, which is characteristic of a random coil structure. acs.org Upon introduction of a membrane-mimetic agent like SDS micelles or liposomes, the spectrum undergoes a dramatic shift, developing two distinct minima at approximately 208 nm and 222 nm. acs.orgcore.ac.uk This spectral signature is the hallmark of an α-helical conformation, providing clear evidence of induced helicity. acs.orgcore.ac.uk

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy has provided a high-resolution structure of this compound in a solution of 20% HFP. nthu.edu.twnih.gov These studies revealed that this compound does not form a single continuous helix but rather folds into two distinct α-helical segments. nthu.edu.twnih.gov The N-terminal helix spans residues 3 to 22, and the C-terminal helix includes residues 26 to 33. nthu.edu.twnih.gov These two helices are connected by a flexible hinge region formed by Glycine-23 and Proline-24, which induces a significant bend of 100 to 110 degrees between the helical axes. nthu.edu.twnih.gov

Further insights have been gained from fluorescence spectroscopy. Studies using a synthetic this compound containing a tryptophan residue showed that interaction with the membrane of Pseudomonas aeruginosa leads to a significant enhancement in fluorescence intensity and a "blue shift" (a shift to a shorter wavelength). rsc.orgrsc.org This indicates that the tryptophan residue moves from the aqueous environment into a more hydrophobic (non-polar) environment, such as the interior of the lipid bilayer, confirming the peptide's insertion into the membrane. rsc.orgrsc.org

Table 1: Structural Features of this compound in a Membrane-Mimetic Environment (20% HFP) Determined by 2D NMR

Structural FeatureResidue Range / DescriptionReference
N-Terminal α-HelixResidues 3-22 nthu.edu.twnih.gov
C-Terminal α-HelixResidues 26-33 nthu.edu.twnih.gov
Hinge RegionGlycine-23, Proline-24 nthu.edu.twnih.gov
Inter-helical Angle100° - 110° nthu.edu.twnih.gov

Influence of Lipid Composition on this compound Conformation

The conformational changes of this compound are not indiscriminate; they are profoundly influenced by the specific lipid composition of the target membrane. researchgate.netmdpi.com The peptide exhibits a marked selectivity for membranes rich in anionic (negatively charged) phospholipids (B1166683), which are characteristic of bacterial membranes, over zwitterionic (neutral) phospholipids, which are predominant in the outer leaflet of mammalian cell membranes. researchgate.netnih.gov

This selectivity is primarily driven by electrostatic interactions. The net positive charge of this compound facilitates a strong initial attraction to the negatively charged surface of bacterial membranes. researchgate.net A study directly comparing the effect of Cecropin B on different model bilayers demonstrated this selectivity. When exposed to a zwitterionic bilayer composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and cholesterol (a mimic of mammalian membranes), the peptide had no significant effect. researchgate.net In stark contrast, when introduced to a negatively charged bilayer of L-α-phosphatidylethanolamine (PE) and L-α-phosphatidylglycerol (PG) (a mimic of E. coli membranes), Cecropin B induced substantial structural disruption, including electrostatically driven adsorption, fluidization, and swelling of the membrane. researchgate.net

Electron Spin Resonance (ESR) studies using liposomes made of varying ratios of zwitterionic phosphatidylcholine (PC) and anionic phosphatidic acid (PA) have provided further details. These experiments showed that this compound binds more readily and cooperatively to liposomes with a higher molar fraction of PA. hkust.edu.hknih.gov The binding and insertion of this compound into these bilayers leads to a larger restriction in the motion of spin-labeled lipid chains, confirming that the peptide perturbs the order of the lipid environment. hkust.edu.hknih.gov This effect is much less pronounced in membranes with low anionic lipid content, highlighting that the lipid composition is a key determinant of the peptide's binding and conformational response. hkust.edu.hk

Table 2: Interaction of Cecropin B/B1 with Model Membranes of Different Lipid Compositions

Model Membrane CompositionMembrane TypeObserved Interaction with Cecropin B/B1Reference
PE / PG (8:2)Anionic (Bacterial Mimic)Strongly affected; electrostatically driven adsorption, fluidization, swelling, and rupture. researchgate.net
POPC / Cholesterol (7:3)Zwitterionic (Mammalian Mimic)No pronounced effect. researchgate.net
PA / PCAnionic / Zwitterionic MixBinding affinity and membrane perturbation increase with higher PA (anionic) content. hkust.edu.hknih.gov
DMPGAnionicStrong electrostatic surface interaction leading to aggregation. Induces α-helical structure. nih.gov
DMPCZwitterionicProgressive surface coverage destabilizes and disrupts the membrane. Induces α-helical structure. nih.gov

Mechanisms of Action of Cecropin B1 at the Cellular and Molecular Level

Interaction of Cecropin (B1577577) B1 with Biological Membranes

The initial and most critical step in the antimicrobial action of Cecropin B1 is its interaction with the biological membranes of target organisms. This interaction is highly selective, favoring pathogen membranes over those of host cells.

Electrostatic Interactions with Anionic Lipid Bilayers

The initial attraction between the cationic this compound and the anionic surface of microbial membranes is a key determinant of its activity. ijpsonline.comresearchgate.net Bacterial membranes are rich in negatively charged phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin, as well as lipopolysaccharides (LPS) in Gram-negative bacteria, which create a strong negative surface potential. ijpsonline.commdpi.com this compound, being a positively charged peptide, is electrostatically drawn to these anionic surfaces. ijpsonline.comresearchgate.netscirp.org This electrostatic guidance concentrates the peptide at the bacterial membrane, a crucial first step before any disruptive action can occur. researchgate.net Studies have shown that the binding of this compound to lipid bilayers is cooperative, and its lytic action is related to its ability to bind to these membranes. nih.gov The interaction is not limited to phospholipids; this compound has been shown to interact specifically with the lipopolysaccharide (LPS) component of the outer membrane of Gram-negative bacteria. acs.orgresearchgate.net

Proposed Models of Membrane Permeabilization by this compound

Once concentrated at the membrane surface, this compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. Several models have been proposed to explain this process, and the exact mechanism may depend on factors such as peptide concentration and the specific lipid composition of the target membrane.

In the "carpet" model, this compound peptides accumulate on the surface of the microbial membrane, aligning parallel to the lipid bilayer. nih.govmdpi.com This accumulation forms a "carpet-like" layer that disrupts the packing of the phospholipid heads. acs.orgnih.govmdpi.com At a critical concentration, this peptide carpet induces significant stress on the membrane, leading to a detergent-like effect that causes the membrane to disintegrate into micelles or other lipid-peptide aggregates. mdpi.commdpi.comtandfonline.com This model is supported by observations that at high concentrations, some cecropins appear to act through this carpet-like mechanism. mdpi.comnih.gov The disruption is not necessarily through the formation of discrete pores but rather a more generalized collapse of the membrane structure. nih.gov

Alternative to the carpet model, this compound is also proposed to form pores or channels through the membrane. Two primary models describe this process: the "barrel-stave" and "toroidal pore" models.

In the barrel-stave model , this compound monomers insert perpendicularly into the lipid bilayer. tandfonline.com These monomers then aggregate, with their hydrophobic surfaces facing the lipid core of the membrane and their hydrophilic surfaces lining the interior of a channel, much like the staves of a barrel. mdpi.comtandfonline.com This creates a transmembrane pore that allows for the leakage of ions and other cellular contents. scirp.orgtandfonline.com

The toroidal pore model also involves the insertion of peptides into the membrane. However, in this model, the pore is lined by both the peptides and the head groups of the lipid molecules, which bend inward to form a continuous channel. nih.govmdpi.com This creates a "wormhole" through the membrane, and the process is often associated with positive curvature strain on the lipid bilayer. nih.gov The formation of these pores is a dynamic process and can lead to the passage of ions and larger molecules, disrupting cellular homeostasis. nih.govnih.gov The specific model that predominates may be influenced by the peptide's length and concentration. mdpi.com

Membrane Depolarization and Integrity Loss Induced by this compound

Regardless of the specific mechanism of membrane disruption—be it carpet-like disintegration or pore formation—the consequence is a rapid loss of membrane integrity. acs.org The formation of pores or defects in the membrane leads to the leakage of ions, causing a depolarization of the membrane potential. ijpsonline.compsu.edu This disruption of the electrochemical gradient across the membrane is a critical event that compromises cellular functions, including energy production and transport processes. ijpsonline.com The loss of membrane integrity is further evidenced by the entry of molecules that are normally excluded from the cell, such as the fluorescent dye propidium (B1200493) iodide, which indicates that the membrane has become permeable. acs.orgmdpi.com Ultimately, the uncontrolled passage of water and solutes across the compromised membrane leads to cell swelling and lysis. scirp.org

Differential Membrane Targeting of this compound Towards Pathogen vs. Host Cells

A crucial aspect of this compound's potential as a therapeutic agent is its ability to selectively target pathogenic cells while leaving host cells relatively unharmed. mdpi.comnih.gov This selectivity is primarily due to the differences in the composition of microbial and mammalian cell membranes. mdpi.com

Bacterial membranes are rich in anionic lipids like phosphatidylglycerol and cardiolipin, creating a net negative charge that electrostatically attracts the cationic this compound. mdpi.comnih.gov In contrast, the outer leaflet of mammalian cell membranes is predominantly composed of zwitterionic phospholipids such as phosphatidylcholine and sphingomyelin, resulting in a membrane that is electrically neutral or has a much lower negative charge. researchgate.netmdpi.com Furthermore, mammalian membranes contain cholesterol, which is absent in most bacterial membranes. mdpi.comresearchgate.net Cholesterol is thought to stabilize the lipid bilayer, making it more resistant to disruption by antimicrobial peptides. researchgate.net

This difference in surface charge and composition leads to a much higher affinity of this compound for bacterial membranes. researchgate.netnih.gov While this compound can interact with and lyse certain cancer cells, which often have a higher-than-normal concentration of anionic phospholipids on their outer surface, it shows significantly less activity against normal eukaryotic cells at therapeutic concentrations. nih.govfrontiersin.orgwikipedia.org

Intracellular Targets and Biochemical Pathways Affected by this compound

This compound, a derivative of the naturally occurring antimicrobial peptide Cecropin B, exerts its biological effects through a multifaceted mechanism that extends beyond simple membrane disruption. nthu.edu.tw It interacts with various intracellular components and perturbs essential biochemical pathways, leading to cell death in susceptible organisms. This section details the known intracellular targets and the cellular processes affected by this compound.

Interaction of this compound with Nucleic Acids (DNA, RNA)

Emerging evidence suggests that the mechanism of action for cecropins is not limited to the cell membrane but also involves interactions with intracellular molecules such as nucleic acids. wikipedia.org Some antimicrobial peptides can physically interact with DNA and RNA through electrostatic and hydrophobic interactions, which can inhibit replication and transcription. mdpi.com

Studies on cecropin analogues have shown that the presence of basic amino acids enhances the interaction with DNA. researchgate.net Specifically, certain Cecropin B peptides have been demonstrated to bind directly to DNA fragments. nih.gov For instance, mosquito Cecropin B peptides can bind to specific DNA motifs, suggesting a role as a transcription factor. nih.gov The C-terminal region of Cecropin P1, a related peptide, has been shown to affect its DNA-binding capacity, which is suggested to contribute to its antimicrobial activity. acs.org This interaction with nucleic acids represents a significant intracellular target for the peptide, potentially disrupting genetic processes essential for the cell's viability. wikipedia.org

Disruption of Biofilm Structures and Efflux Pump Modulation by this compound

Biofilms, structured communities of bacterial cells, present a significant challenge in treating infections due to their inherent resistance to antibiotics. Cecropins have demonstrated the ability to disrupt these resilient structures. researchgate.net The anti-biofilm mechanism of cecropins is multi-targeted. wikipedia.org For example, Cecropin A has been shown to destroy biofilms of uropathogenic E. coli by permeabilizing the outer membrane and subsequently inhibiting efflux pump activity and interacting with both extracellular and intracellular nucleic acids. wikipedia.org

Efflux pumps are membrane proteins that actively transport antibiotics and other toxic compounds out of the bacterial cell, contributing to multidrug resistance. frontiersin.org Cecropin B has been shown to downregulate the expression of genes that encode for efflux pumps, such as ArcrB and TolC, in multidrug-resistant Klebsiella pneumoniae. nih.gov By modulating the function of these pumps, Cecropin B can increase the susceptibility of bacteria to other antimicrobial agents and disrupt the integrity of the biofilm. nih.govfrontiersin.org

Mitochondrial Membrane Disruption and Apoptosis Induction in Target Cells by this compound

In addition to its antibacterial properties, this compound exhibits potent activity against cancer cells. nthu.edu.twfrontiersin.org A key mechanism in its anticancer effect is the induction of apoptosis, or programmed cell death, through the disruption of mitochondrial membranes. nih.govnih.govspandidos-publications.comoup.com

Unlike normal eukaryotic cells, cancer cell membranes and mitochondrial membranes often have a higher negative charge, making them preferential targets for cationic peptides like this compound. mdpi.com Certain cecropins can translocate across the cancer cell membrane and accumulate in the cytoplasm, where they then target the mitochondria. nih.govspandidos-publications.com The interaction with the mitochondrial membrane leads to its depolarization and permeabilization, resulting in the release of pro-apoptotic factors such as cytochrome c. nih.govspandidos-publications.commdpi.com This release triggers a cascade of events leading to the activation of caspases and ultimately, apoptosis. semanticscholar.orgunil.ch

This mitochondrial-mediated apoptotic pathway has been observed in various cancer cell lines treated with cecropins. nih.govspandidos-publications.com For instance, Cecropin B has been shown to induce apoptosis in bladder cancer cells by disrupting mitochondrial membranes. frontiersin.orgnih.gov Furthermore, this compound, with its two amphipathic helices, demonstrates strong cytotoxic activity against human leukemia cell lines without harming normal cells. frontiersin.org

The ability of this compound and related peptides to induce apoptosis is a critical aspect of their anticancer potential, offering a targeted approach to cancer therapy that exploits the biochemical differences between cancerous and normal cells. mdpi.commdpi.com

Interactive Data Table: Effects of Cecropin Analogs on Leukemia Cells

PeptideCell LineIC50 (μM)Reference
Cecropin AL1210 (mouse leukemia)2.5 nthu.edu.tw
This compoundL1210 (mouse leukemia)0.8 nthu.edu.tw
Cecropin AU937 (human leukemia)3.0 nthu.edu.tw
This compoundU937 (human leukemia)1.2 nthu.edu.tw
Cecropin AK562 (human leukemia)4.5 nthu.edu.tw
This compoundK562 (human leukemia)1.5 nthu.edu.tw

IC50 is the concentration of the peptide at which cell viability is reduced by 50%.

Antimicrobial and Other Biological Activities of Cecropin B1

Antibacterial Spectrum and Efficacy Studies of Cecropin (B1577577) B1

Cecropin B1 demonstrates significant lytic activity against a wide range of bacterial pathogens. This activity is generally more pronounced against Gram-negative bacteria, a characteristic attributed to differences in the cell membrane composition between Gram-negative and Gram-positive organisms. explorationpub.com

Activity against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii, Haemophilus parasuis, Xenorhabdus species)

This compound is highly effective against numerous Gram-negative bacteria. nih.gov Its mechanism often involves permeabilizing the bacterial cell membrane, leading to cell lysis. wikipedia.org

Escherichia coli : this compound demonstrates potent bactericidal activity against E. coli. mdpi.com Studies have shown that it can effectively lyse E. coli cells, with lethal concentrations being comparable to other potent cecropins like Cecropin A. asm.org The peptide's interaction with the bacterial membrane is a key aspect of its antibacterial action. explorationpub.com

Pseudomonas aeruginosa : This opportunistic pathogen is also susceptible to this compound. Research has indicated that synthetic versions of this compound show strong inhibitory activity against P. aeruginosa. researchgate.net The interaction of this compound with the P. aeruginosa membrane has been studied to understand the mechanism of membrane rupture. mdpi.comnih.gov

Acinetobacter baumannii : Cecropins and their analogues have shown activity against the multidrug-resistant pathogen A. baumannii. researchgate.netpreprints.org While some studies focus on other cecropins, the general activity of this peptide family suggests the potential of this compound against this bacterium. mdpi.comacs.org For instance, a cecropin-like peptide, KR12AGPWR6, which is based on the cecropin structural feature, exhibited a low Minimum Inhibitory Concentration (MIC) against A. baumannii. unl.pt

Haemophilus parasuis : Cecropin B has been shown to have broad inhibitory activity against various strains of H. parasuis, the causative agent of Glässer's disease in swine. researchgate.netfrontiersin.org The peptide's efficacy is such that it is being considered a potential agent against this veterinary pathogen. acs.orgnih.gov Morphological studies have revealed that Cecropin B causes significant damage to the bacterial membrane, leading to blisters and dents on the cell surface. researchgate.netfrontiersin.org

Xenorhabdus species : These entomopathogenic bacteria show varied susceptibility to this compound. For example, Xenorhabdus nematophila is sensitive to synthetic this compound, whereas Xenorhabdus mauleonii has a significantly higher MIC, suggesting different resistance mechanisms among closely related bacterial species. mdpi.com

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

While generally more potent against Gram-negative bacteria, this compound also exhibits activity against certain Gram-positive species. explorationpub.comwikipedia.org

Staphylococcus aureus : this compound has demonstrated inhibitory and bactericidal effects against S. aureus. mdpi.comresearchgate.net However, its efficacy can be lower compared to its activity against Gram-negative bacteria. explorationpub.com For instance, protoplasts of S. aureus have shown resistance to Cecropin B, suggesting that the cytoplasmic membranes of Gram-positive bacteria may be inherently more resistant to the peptide's action. explorationpub.com Some studies have also isolated Cecropin B from silkworms infected with S. aureus, indicating its role in the immune response to this pathogen. researchgate.net

Determination of Minimum Inhibitory Concentrations (MIC) for this compound

The Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. The MIC of this compound has been determined for a variety of bacterial species in numerous studies, highlighting its potent activity, particularly against Gram-negative bacteria.

The MIC values for this compound can vary depending on the specific bacterial strain and the experimental conditions used. For example, against 15 reference strains and 5 clinical isolates of Haemophilus parasuis, the MIC values for Cecropin B ranged from 2 to 16 μg/mL. researchgate.netfrontiersin.org Another study reported MICs for a synthetic this compound of 0.75 μg/mL against P. aeruginosa and 3 μg/mL against S. aureus. researchgate.net

Bacterial SpeciesStrainMIC (μg/mL)Source
Pseudomonas aeruginosaPA7 (clinical isolate)0.75 researchgate.netacs.org
Escherichia coliUT181- researchgate.net
Staphylococcus aureusRF1223 researchgate.net
Haemophilus parasuisReference & Clinical Isolates2-16 researchgate.netfrontiersin.org
Xenorhabdus nematophilaF1- (MIC of 5 µM) mdpi.com
Xenorhabdus mauleoniiVC01T- (MIC of 40 µM) mdpi.com

Synergistic Effects of this compound with Conventional Antibiotics

An emerging area of interest is the potential for this compound to act synergistically with conventional antibiotics, potentially enhancing their efficacy and combating antibiotic resistance. The membrane-disrupting action of cecropins can facilitate the entry of other antibiotic molecules into the bacterial cell. asm.org

Studies have shown that hybrid peptides based on cecropins can exhibit synergistic effects with antibiotics. For example, a hybrid peptide derived from Cecropin A and melittin (B549807) has demonstrated anti-biofilm effects when used in combination with conventional antibiotics against P. aeruginosa and S. aureus. researchgate.net While direct studies on this compound are less common, the principle of synergy through membrane permeabilization is well-established for the cecropin family. nih.gov For instance, a hybrid peptide (B1) formed from parts of BMAP-27 and human cathelicidin (B612621) LL-37, which has a structural resemblance to cecropins, showed synergistic activity with levofloxacin (B1675101) against methicillin-resistant S. aureus (MRSA).

Antifungal Activity of this compound

In addition to its antibacterial properties, this compound also possesses antifungal activity against a range of pathogenic fungi, including both yeasts and filamentous fungi.

Efficacy against Filamentous Fungi and Yeasts (e.g., Candida albicans, Fusarium verticillioides)

Candida albicans : Cecropin B is capable of inhibiting the growth of and killing the yeast-phase of C. albicans. This antifungal activity adds to its broad antimicrobial spectrum. The mechanism is believed to involve permeabilizing the fungal cell membrane. Studies on a cecropin from genetically engineered bacteria have shown a minimal inhibitory concentration (MIC) of 0.9 μg/mL and a minimal fungicidal concentration (MFC) of 1.8 μg/mL against C. albicans. nih.gov

Fusarium verticillioides : Cecropins have demonstrated activity against Fusarium species, including F. verticillioides (previously known as F. moniliforme). researchgate.net Although some studies focus on Cecropin A, the activity of the cecropin family against this fungus is noted. For example, transgenic rice expressing cecropin A has shown resistance to infection by F. verticillioides. nih.gov This suggests a potential application for cecropins, including this compound, in controlling this plant pathogen.

Antiviral Activity of this compound

While specific studies focusing exclusively on this compound are limited, research on the closely related Cecropin A and the broader cecropin family provides significant insights into their antiviral potential, particularly against enveloped viruses. Cationic antiviral peptides generally function by disrupting viral integrity or interfering with the replication cycle. frontiersin.org Mechanisms can include direct damage to the viral envelope, binding to viral proteins or host cell receptors to block viral entry, and intracellular inhibition of viral gene expression or replication. frontiersin.orgresearchgate.netfrontiersin.org

Studies have demonstrated that cecropins can inhibit the replication of several enveloped viruses. For instance, Cecropin A has shown inhibitory activity against the Junin virus (JV) and Herpes Simplex Virus (HSV). mdpi.comnih.gov It is believed that the peptide's lytic activity against the viral envelope is a primary mechanism of action. nih.gov Furthermore, both melittin and cecropins have been found to inhibit Human Immunodeficiency Virus 1 (HIV-1) replication in acutely infected cells at subtoxic concentrations. nih.gov The mechanism in this context appears to be the suppression of viral gene expression, as these peptides were shown to reduce the activity of the HIV Long Terminal Repeat (LTR), a key promoter for viral gene transcription. nih.govnih.gov This suggests that beyond direct physical disruption of virions, cecropins can exert antiviral effects through intracellular pathways. frontiersin.orgnih.gov

Antiparasitic Activity of this compound and Related Cecropins

The cecropin family of peptides, including derivatives of Cecropin B, has demonstrated significant efficacy against a range of parasitic pathogens in experimental settings. toku-e.com This activity extends to both protozoans and helminths, highlighting a broad antiparasitic spectrum.

Research has shown that SB-37, a derivative of Cecropin B, exerts a lethal effect on the protozoan parasites Plasmodium falciparum, the causative agent of malaria, and Trypanosoma cruzi, which causes Chagas disease. mdpi.com This activity was achieved without significant cytotoxicity to host erythrocytes or Vero cells. mdpi.com Further studies on antimalarial peptides have identified An-cecB, a cecropin from Anopheles mosquitoes, and its truncated analog, An-cecB-1, as having potent activity against P. falciparum in vitro and the rodent malaria parasite Plasmodium berghei in vivo. jipd.com The mechanism may involve direct killing of the parasite or interaction with the membrane of infected red blood cells. jipd.com

The antiparasitic effects of cecropins also include activity against Leishmania, another protozoan parasite. mdpi.comnih.gov Studies have noted the antileishmanial effects of the cecropin family, with one report indicating an IC50 value greater than 250 mg/mL for a cecropin against Leishmania aethiopica. turkiyeparazitolderg.org In the context of helminthic pathogens, synthetic Cecropins A and B have been shown to affect the motility and development of Brugia pahangi microfilariae.

Anti-Inflammatory Modulation by this compound

This compound and its related peptides exhibit notable immunomodulatory functions, particularly in the context of inflammation. The primary mechanism involves the regulation of key inflammatory signaling pathways and the subsequent reduction of pro-inflammatory mediator production. nih.gov

Several studies have shown that cecropin-family peptides can significantly inhibit the production of pro-inflammatory cytokines. A hybrid peptide, Cecropin AD, was found to decrease the gene expression of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interferon-gamma (IFN-γ), and nuclear factor-kappa B p65 (NF-κB p65) in an animal model of intestinal inflammation. frontiersin.org Similarly, Cecropin DH, a peptide derived from Cecropin B by deleting the hinge region, demonstrated more potent anti-inflammatory activity than its parent peptide by inhibiting the production of nitric oxide (NO) and TNF-α in lipopolysaccharide (LPS)-stimulated mouse macrophages. researchgate.netnih.gov

The anti-inflammatory effects of cecropins are largely attributed to their ability to block the MAPK and NF-κB signaling pathways. nih.govmdpi.comsemanticscholar.org For example, a truncated Cecropin B peptide, KN-17, was shown to inhibit the NF-κB pathway by reducing the phosphorylation of IκBα and p65 proteins. mdpi.com Papiliocin, a cecropin-like peptide, also exerts its anti-inflammatory activities by inhibiting mechanisms that lead to the nuclear translocation of NF-κB. mdpi.com Interestingly, while some research points to cecropin-mediated activation of NF-κB, other studies using derived fragments like KN-17 show a clear inhibitory effect, suggesting that the peptide's structure dictates its specific immunomodulatory function. researchgate.net

Anticancer Activity of this compound in Experimental Cell Lines and Animal Models

This compound and its parent compound, Cecropin B, have demonstrated potent and selective cytotoxic activity against a wide array of cancer cell lines, while showing significantly lower toxicity towards normal, non-malignant cells. mdpi.comsemanticscholar.org The primary mechanism of action is believed to be the disruption of the cancer cell membrane. mdpi.comiomcworld.comd-nb.info

Leukemia and Lymphoma: this compound exhibits particularly strong cytotoxic effects against various human leukemia cell lines. researchgate.netfrontiersin.org It has been shown to be a more potent cytolytic agent than Cecropin B against HL-60 human promyelocytic leukemia cells. nih.gov Studies confirm its efficacy against other leukemia lines including K-562, Jurkat E6-1, and CCRF-CEM, with IC50 values significantly lower than those for normal fibroblast cells. scispace.comnthu.edu.twnthu.edu.tw Custom-designed analogs like Cecropin B-1 have shown a two- to three-fold greater potency in killing leukemia cells compared to the natural Cecropin B. nih.gov

Breast Adenocarcinoma: Cecropin B has been found to be effective against human breast cancer cell lines, including multidrug-resistant variants. mdpi.comtandfonline.com It induces cell death and inhibits the proliferation of both murine (4T1) and human (MDA-MB-231) breast cancer cells in vitro. iomcworld.com In studies comparing its effect on different tumor types, the MDA-MB-231 breast adenocarcinoma line was found to be highly sensitive to the cytotoxic action of Cecropins A and B. scirp.orgscirp.org

Stomach Carcinoma: The anticancer activity of Cecropin B has been demonstrated against human stomach carcinoma cells. Patch-clamp analysis on the Ags human stomach carcinoma cell line revealed that Cecropin B induces the formation of transient, channel-like pores in the cell membrane. nih.gov The IC50 value for Cecropin B against Ags cells was determined to be approximately 16.0 µM, a concentration much lower than that affecting normal fibroblasts. researchgate.netnih.gov Other related peptides, such as CecropinXJ, have also shown the ability to inhibit the proliferation of gastric cancer cells like AGS and BGC823. spandidos-publications.com

Bladder Cancer: Cecropins A and B display significant and selective antiproliferative and cytotoxic efficacy against various human bladder cancer cell lines, including 486P, RT4, 647V, and J82. nih.govresearchgate.net The peptides inhibit cancer cell viability and induce direct tumor cell lysis, likely through membrane disruption, while benign fibroblast cells remain largely unaffected. mdpi.comnih.govresearchgate.net The average IC50 values for Cecropin B against these bladder cancer lines ranged from 97.93 to 184.81 µg/ml for viability inhibition and 181.1 to 240.4 µg/ml for direct cytolysis. nih.gov This selective action makes cecropins promising candidates for further evaluation in bladder cancer therapy. d-nb.infonih.govresearchgate.net

Data Tables

Table 1: Cytotoxicity of Cecropin B and its Analogs against Various Cancer Cell Lines

Cecropin Type Cancer Cell Line Cancer Type Observed Effect IC50 Value (µM) Reference(s)
Cecropin B KG-1 Leukemia Cytotoxicity 20.8 researchgate.net, nih.gov
Cecropin B Ags Stomach Carcinoma Cytotoxicity, Pore Formation 16.0 researchgate.net, nih.gov, nih.gov
Cecropin B 4T1 Breast Adenocarcinoma Cell Death, Apoptosis - iomcworld.com
Cecropin B MDA-MB-231 Breast Adenocarcinoma Cytotoxicity, Cytostasis 33.16% cytostasis at 120 µM iomcworld.com, scirp.org, scirp.org
Cecropin B J82, 647V, RT4, 486P Bladder Cancer Cytotoxicity, Antiproliferative ~50-60 (converted from µg/ml) nih.gov
This compound HL-60 Promyelocytic Leukemia Cytotoxicity (more potent than CB) ~2-3 fold > Cecropin B nih.gov, scispace.com, nih.gov
This compound K-562, Jurkat, CCRF-CEM Leukemia Cytotoxicity 2-6 fold > Cecropin A nthu.edu.tw

IC50 values are approximated or described comparatively where exact figures are not provided in the source.

Compound Names

Table 2: List of Compounds Mentioned

Compound Name
5-fluorouracil
Alloferon
An-cecB
An-cecB-1
Cecropin A
Cecropin AD
Cecropin B
This compound
Cecropin D
Cecropin DH
Cecropin P1
CecropinXJ
Cytarabine
Docetaxel
IFN-γ (Interferon-gamma)
IL-1β (Interleukin-1-beta)
IL-6 (Interleukin-6)
IκBα
KN-17
Lipopolysaccharide (LPS)
Melittin
Mitomycin
NF-κB p65
Nitric Oxide (NO)
Papiliocin
SB-37
SibaCec

Mechanisms of Cancer Cell Lysis and Apoptosis Induction by this compound

The anticancer action of this compound is primarily executed through two interconnected mechanisms: direct lysis of the cell membrane and the induction of apoptosis (programmed cell death). semanticscholar.orgiomcworld.comexplorationpub.com The specific mechanism can be influenced by the peptide's concentration and the characteristics of the target cell. mdpi.com

Membrane Lysis and Pore Formation: The predominant mechanism is the physical disruption of the cancer cell membrane. iomcworld.com Possessing a cationic charge and an amphipathic structure, this compound is electrostatically drawn to the anionic surface of cancer cell membranes. iomcworld.commdpi.com Upon binding, the peptide inserts itself into the lipid bilayer, leading to the formation of pores or ion-permeable channels. nih.govtandfonline.comscirp.org This process, often described by models such as the "barrel-stave" or "toroidal-pore" model, compromises the integrity of the cell membrane. tandfonline.com The disruption leads to an uncontrolled flux of ions and essential metabolites across the membrane, causing irreversible cytolysis and necrotic cell death. nih.govspandidos-publications.com Studies using scanning electron microscopy have visually confirmed that Cecropins induce significant lethal membrane disruption in cancer cells, while the membranes of non-cancerous fibroblasts remain intact. nih.gov

Induction of Apoptosis: In addition to direct membrane lysis, this compound can trigger apoptosis. semanticscholar.orgmdpi.comiomcworld.comexplorationpub.com This process is a more controlled form of cell death that avoids the large-scale inflammatory response associated with necrosis. iomcworld.com Evidence suggests that some cecropins can translocate across the cell membrane without causing immediate lysis and interact with intracellular components. mdpi.comnih.gov

One key intracellular target is the mitochondrion. mdpi.comnih.gov Cecropins can disrupt the mitochondrial membrane, leading to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. spandidos-publications.comnih.gov This event initiates a cascade of downstream signaling events. frontiersin.org The activation of various caspases, which are proteases that execute the apoptotic program, is a central feature of this pathway. explorationpub.comfrontiersin.org Studies have shown that treatment with cecropins can lead to the upregulation and activation of initiator caspases (like caspase-8) and executioner caspases (like caspase-3), as well as other apoptosis-related proteins such as Fas. iomcworld.comexplorationpub.comresearchgate.net This intricate signaling ultimately results in the systematic dismantling of the cancer cell. explorationpub.comexplorationpub.com

The dual mechanisms of membrane lysis and apoptosis induction make this compound a versatile anticancer agent, capable of killing tumor cells through different but complementary pathways. iomcworld.comexplorationpub.com

Structure Activity Relationships Sar of Cecropin B1 and Its Analogues

Role of Specific Amino Acid Residues in Cecropin (B1577577) B1 Activity

The specific amino acid composition of Cecropin B1 is crucial for its biological function, with certain residues playing pivotal roles in its interaction with microbial and cancer cell membranes.

Tryptophan (Trp): The single Tryptophan residue in this compound is considered important for its full antimicrobial activity. mdpi.com Fluorescence studies have shown that this residue is immersed in the bacterial membrane, indicating its direct involvement in the peptide-membrane interaction. rsc.org To further elucidate its role, an analogue named Cecropin B2 was synthesized by adding a second Tryptophan to the C-terminus of this compound (KWKVFKKIEKMGRNIRNGIVW ). rsc.orgresearchgate.netrsc.org While both this compound and B2 demonstrated significant antibacterial activity, the addition of the second Trp did not consistently enhance activity against all bacterial strains. For instance, both peptides showed similar minimum inhibitory concentrations (MICs) against Pseudomonas aeruginosa. researchgate.net However, Cecropin B2 exhibited stronger activity against Staphylococcus aureus and Escherichia coli, suggesting that the position and number of Tryptophan residues can modulate the peptide's effectiveness against specific pathogens. researchgate.netpsu.edu Fluorescence data indicated that the original Trp residue in this compound interacts with the P. aeruginosa membrane, while the additional C-terminal Trp in Cecropin B2 may not be in direct contact, suggesting a perpendicular penetration of the peptide into the membrane. rsc.orgpsu.edu

Lysine (B10760008) (Lys): The high content of Lysine residues contributes significantly to the cationic nature of this compound, which is essential for its initial electrostatic attraction to the negatively charged components of bacterial and cancer cell membranes. researchgate.net An analogue of Cecropin B, designated Cecropin B-1 (CB-1), was created by replacing the C-terminal hydrophobic segment with the N-terminal sequence, a modification that added five cationic lysine residues. nthu.edu.tw This increase in positive charge was found to enhance the peptide's lytic activity against cancer cells while slightly reducing its effectiveness against some bacteria. nthu.edu.tw This highlights the differential importance of charge distribution for targeting different cell types. The initial interaction is often driven by the electrostatic attraction between the cationic peptide and the anionic polar heads of phospholipids (B1166683) in the target membranes. researchgate.net

Influence of N-Terminal and C-Terminal Modifications on this compound Function

Modifications at both the N- and C-termini of this compound have been shown to significantly impact its biological activity, demonstrating the importance of these regions for its structural integrity and interaction with target membranes.

The N-terminal region of cecropins is typically an amphipathic α-helix, which plays a primary role in their antibacterial activity. rsc.org In contrast, the C-terminal end is generally a more hydrophobic α-helix. scirp.orgnih.gov In a key study, the analogue Cecropin B-1 (CB-1) was synthesized by replacing the C-terminal segment (residues 26-35) of the parent Cecropin B with its N-terminal sequence (residues 1-10). nthu.edu.twnih.gov This modification resulted in a peptide with two amphipathic N-terminal domains. frontiersin.org Another analogue, Cecropin B-2 (CB-2), was created with the same sequence as CB-1 but with an inserted Gly-Pro pair to extend the flexible linker between the helical domains. nthu.edu.tw These modifications, particularly the C-terminal replacement in CB-1, led to a peptide with enhanced potency against leukemia cells but somewhat reduced activity against bacteria and liposomes compared to the natural Cecropin B. nthu.edu.tw

Furthermore, amidation of the C-terminal residue is a common post-translational modification in many cecropins that has been shown to increase both the antimicrobial activity and the spectrum of the peptide. mdpi.comnih.gov The addition of a single tryptophan residue to the C-terminus to create Cecropin B2 also represents a significant C-terminal modification, which altered its activity spectrum against different bacterial species. rsc.orgresearchgate.net These findings underscore that both the N- and C-terminal regions are critical determinants of this compound's function and can be modified to fine-tune its biological properties.

Impact of Amphipathicity and Net Charge on this compound Biological Activity

The amphipathic nature and net positive charge of this compound are fundamental physicochemical properties that govern its mechanism of action, which involves selective disruption of target cell membranes.

This compound, like other cecropins, possesses an amphipathic structure, characterized by two α-helical segments, with one being highly amphipathic and the other more hydrophobic. scirp.orgwikipedia.org This spatial segregation of hydrophobic and hydrophilic residues allows the peptide to interact favorably with the lipid bilayer of cell membranes. Upon encountering a target membrane, this compound is believed to fold into its amphipathic α-helical conformation. mdpi.com This structure facilitates the insertion of the hydrophobic face into the nonpolar core of the membrane, while the hydrophilic, positively charged face interacts with the polar lipid headgroups and aqueous environment. nih.gov An analogue, Cecropin B3, which lacks a key amphipathic group, showed little to no activity, highlighting the necessity of this feature for membrane insertion and pore formation. wikipedia.org Conversely, this compound, with its two amphipathic regions, exhibits potent activity. frontiersin.orgwikipedia.org

The net positive charge of this compound is crucial for its initial binding to the negatively charged surfaces of bacterial and cancer cells, distinguishing them from the typically zwitterionic membranes of normal eukaryotic cells. researchgate.net Eliminating the net positive charge has been shown to drastically reduce bactericidal effects. rsc.org However, some short analogues of Cecropin B with a slightly reduced net charge retained their bactericidal activity. researchgate.net The analogue Cecropin B-1, which was designed with five additional cationic residues, displayed increased potency against leukemia cells, suggesting that a higher net charge can enhance anticancer activity. nthu.edu.tw The electrostatic attraction between the cationic peptide and anionic membrane components is a critical first step, leading to peptide accumulation on the membrane surface and subsequent disruption. researchgate.net

Effects of Peptide Length and Conformational Stability on this compound Efficacy

Natural cecropins are typically 31 to 37 amino acids long. wikipedia.org The structure of this compound consists of two α-helical domains connected by a flexible hinge region, often containing Glycine (B1666218) and Proline residues. nih.govnthu.edu.twnih.gov This hinge provides structural flexibility, which is believed to be important for the peptide's lytic activity. Nuclear Magnetic Resonance (NMR) studies of this compound revealed two helical stretches connected by a hinge, with a bent angle between the helices of 100-110 degrees. nthu.edu.twnih.gov This conformation is thought to influence the efficiency of membrane insertion. nthu.edu.tw

The analogue Cecropin B-2 was designed to be similar in length to the parent Cecropin B by inserting a Gly-Pro pair into Cecropin B-1, thereby extending the flexible linker. nthu.edu.tw This was done to examine the effect of the linker's flexibility on activity. While direct comparisons of efficacy based on length alone are complex, the design of this analogue suggests that maintaining an optimal length and flexibility is important. While conformational stability can be a factor, some studies on related peptides suggest it does not have a major impact on antimicrobial efficacy. researchgate.net However, the stability of the helical structure in a membrane-like environment is crucial for activity. nthu.edu.tw In aqueous solutions, cecropins adopt a random coil structure, but they transition to an α-helical conformation upon interaction with microbial membranes, a change that is essential for their lytic effect. mdpi.com

Design and Evaluation of Synthetic this compound Analogues and Hybrid Peptides

The rational design of synthetic analogues and hybrid peptides based on the this compound scaffold has been a fruitful strategy for developing novel agents with improved activity, stability, and target selectivity.

Several analogues of Cecropin B have been synthesized to probe its structure-activity relationships. As previously discussed, Cecropin B-1 was created by replacing the hydrophobic C-terminal segment with a copy of the amphipathic N-terminal segment, resulting in a peptide with two amphipathic helices and an increased net positive charge. nthu.edu.twnih.govresearchgate.net This analogue, CB-1 [CB(1–24)CB(1–10)], showed a two- to three-fold greater potency against leukemia cells compared to the natural Cecropin B, although its antibacterial and liposome-lysing activities were reduced. nthu.edu.tw Another analogue, CB-2 [CB(1–24)-GP-CB(1–10)], which included an additional Gly-Pro hinge, was also evaluated. nthu.edu.twresearchgate.net A further inverted hybrid, CB-3 [CB(25–35)CB(11–24)CB(25–35)], was also designed. researchgate.net These studies demonstrate that rearranging the domains of the native peptide can significantly alter its biological activity profile. frontiersin.org

Hybridization, which involves combining fragments from different parent peptides, is another important strategy. longdom.org Cecropin A-magainin 2 and cecropin A-melittin hybrids have been designed to create peptides with novel or enhanced activities. longdom.org For instance, a hybrid of cecropin A and melittin (B549807) (CAM) was found to have a higher bacteria-killing ability with a broader spectrum than either of the parent peptides. nthu.edu.tw The design of these chimeras often aims to combine beneficial properties, such as the potent membrane-disrupting ability of melittin with the lower toxicity of cecropin. The study of these synthetic and hybrid peptides continues to provide valuable insights into the fundamental principles governing the activity of this compound and related antimicrobial peptides.

Biotechnological Production and Engineering of Cecropin B1

Recombinant Expression Systems for Cecropin (B1577577) B1 Production

The production of Cecropin B1 via recombinant DNA technology involves inserting the gene encoding the peptide into a suitable host organism, which then synthesizes the protein. Various expression systems, each with its own set of advantages and challenges, have been explored.

Escherichia coli (E. coli) is a widely used prokaryotic host for recombinant protein production due to its rapid growth, low-cost cultivation, and well-understood genetics. nih.gov However, the direct expression of antimicrobial peptides (AMPs) like this compound in E. coli presents significant challenges, primarily due to the peptide's toxicity to the host cells and its susceptibility to degradation by host proteases. nih.govresearchgate.net

To circumvent these issues, a common and effective strategy is the expression of this compound as a fusion protein. nih.gov In this approach, the this compound gene is linked to a larger, more stable partner protein. This fusion strategy can neutralize the toxicity of the AMP, protect it from proteolytic degradation, and often simplifies the purification process. nih.govresearchgate.net Several fusion partners have been successfully employed for this compound expression in E. coli, including:

Thioredoxin (Trx): While a common fusion partner, its effectiveness in controlling the toxicity of some cecropins, like Cecropin P1, has been shown to be limited. acs.org

Calmodulin (CaM): This fusion partner has demonstrated a better ability to reduce the toxicity of certain cecropins compared to Trx, leading to higher expression yields. acs.org

Small Ubiquitin-related Modifier (SUMO): The SUMO fusion system has been utilized for Cecropin B expression, with studies showing that the fusion protein is soluble and non-toxic to the E. coli host. scispace.com

Intein: An intein-based self-cleavage system offers a method for producing recombinant Cecropin-like peptides without the need for auxiliary enzymes to remove the fusion tag. nih.gov

Green Fluorescent Protein (GFP): Fusion with GFP has been used to facilitate the production and subsequent generation of antiserum for Cecropin B detection. nih.gov

Following expression, the fusion protein is typically purified, and the this compound peptide is cleaved from its fusion partner using either chemical agents or specific proteases. nih.gov The choice of cleavage method is critical to ensure that the final peptide product has the correct amino acid sequence without any undesirable residues. acs.org

Table 1: Comparison of Fusion Partners for this compound Expression in E. coli

Fusion Partner Key Advantages Challenges/Considerations Reference(s)
Thioredoxin (Trx) Commonly used, can enhance solubility. May not effectively control toxicity for all cecropins. acs.org
Calmodulin (CaM) Can be more effective than Trx in reducing toxicity. Requires specific cleavage and purification steps. acs.org
SUMO Promotes soluble expression, non-toxic to host. Efficient cleavage can be dependent on linkers. scispace.com
Intein Allows for self-cleavage, no need for external proteases. Cleavage efficiency can be influenced by pH, temperature, and ionic strength. nih.gov

| GFP | Facilitates detection and purification. | Primarily used for producing reagents rather than the active peptide itself. | nih.gov |

Eukaryotic expression systems offer an alternative to prokaryotic systems, particularly for producing complex proteins that require post-translational modifications.

Pichia pastoris : The methylotrophic yeast Pichia pastoris is a popular eukaryotic host for recombinant protein production. It combines the ease of genetic manipulation and rapid growth of a microorganism with the capacity for protein processing, such as disulfide bond formation and secretion, characteristic of eukaryotic cells. P. pastoris has been successfully used for the high-level expression and secretion of recombinant Cecropin B. nih.govnih.gov In one study, the Cecropin B gene was cloned into a vector and expressed under the control of a methanol-inducible promoter. nih.gov The recombinant Cecropin B was secreted into the culture medium, simplifying purification and yielding a biologically active peptide. nih.govnih.gov Research has shown that P. pastoris can be a robust system for producing large quantities of functional Cecropin B for research and potential industrial applications, with yields reported to be higher than in E. coli or Bacillus subtilis systems. nih.govmdpi.com

Plant Systems (e.g., Rice) : The expression of Cecropin B in transgenic plants is being explored as a strategy to confer disease resistance. Rice (Oryza sativa) has been a key model system for this research. Studies have demonstrated that expressing the Cecropin B gene from the silkworm Bombyx mori in rice can enhance its resistance to bacterial pathogens like Xanthomonas oryzae pv. oryzae, the causative agent of bacterial leaf blight. researchgate.netnih.gov To overcome the potential degradation of the peptide by plant proteases, researchers have engineered constructs that include a signal peptide to direct the Cecropin B to specific cellular compartments. researchgate.netnih.gov The expression of Cecropin B has been shown to be stable across generations of transgenic rice plants. nih.govnih.govcirad.fr

Table 2: Comparison of Eukaryotic Expression Systems for this compound

Expression System Key Advantages Research Findings Reference(s)
Pichia pastoris High-level expression, secretion into medium simplifies purification, capable of post-translational modifications. Successfully produced and secreted bioactive Cecropin B, with yields reaching 50 mg/L. nih.govnih.gov

| Rice (Oryza sativa) | In-planta production for enhanced disease resistance, potential for oral delivery. | Transgenic rice expressing Cecropin B showed enhanced resistance to bacterial leaf blight. | researchgate.netnih.gov |

Strategies for Enhanced Production and Purification of Recombinant this compound

Maximizing the yield and purity of recombinant this compound is crucial for its potential therapeutic and agricultural applications. Several strategies have been developed to address the challenges associated with its production.

Optimization of fermentation conditions is another key factor. For E. coli expression, parameters such as host strain, culture medium, induction time, and temperature can be fine-tuned to maximize the production of the recombinant protein. mdpi.com For example, shifting the culture temperature after induction can influence protein folding and solubility. mdpi.com Fed-batch cultivation strategies in bioreactors can significantly increase cell density and, consequently, the volumetric protein production compared to simple batch cultivation. nih.gov

Purification of this compound often involves multiple chromatographic steps. Due to its cationic nature, cation-exchange chromatography is a highly effective purification method. nih.govnih.gov Affinity chromatography, utilizing tags such as a six-histidine (His6) tag fused to the protein, is also a common and powerful technique for isolating the recombinant protein from the crude cell lysate. scielo.brresearchgate.net Following affinity purification, the fusion tag is typically removed by enzymatic or chemical cleavage, and the liberated this compound is further purified, often using reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity. acs.orgnih.gov

For secreted proteins, such as those produced in Pichia pastoris, the purification process is often simplified as the starting material (the culture supernatant) is less complex than a total cell lysate. nih.govnih.gov

Genetic Engineering for Overexpression of this compound in Model Organisms

Genetic engineering has been employed to overexpress this compound in various organisms, not for production and purification, but to enhance the host's own defense mechanisms against pathogens.

The domesticated silkworm, Bombyx mori, is a significant insect model for studying innate immunity and has been genetically engineered to enhance its resistance to diseases. Researchers have created transgenic silkworms that overexpress the endogenous Cecropin B gene. researchgate.netresearchgate.net By using a piggyBac vector, a transposable element, the Cecropin B gene, under the control of its own promoter, was introduced into the silkworm genome. researchgate.net

These transgenic silkworms exhibited higher mRNA levels of Cecropin B in their fat bodies upon bacterial challenge compared to non-transgenic silkworms. researchgate.net Consequently, the transgenic lines showed significantly lower mortality rates after being infected with bacteria like Escherichia coli and Staphylococcus aureus. researchgate.net These findings suggest that overexpressing an endogenous antimicrobial peptide gene can bolster the silkworm's immune response and increase its resistance to bacterial infections, which is of great economic importance for the sericulture industry. researchgate.netresearchgate.net

As introduced in section 7.1.2, the expression of Cecropin B in transgenic plants is a promising strategy for developing crops with enhanced resistance to diseases. Rice (Oryza sativa) has been a primary target for this approach.

The gene for Cecropin B from Bombyx mori has been successfully introduced and expressed in rice plants. researchgate.netnih.gov To ensure the peptide's stability and effectiveness, constructs were designed to include a signal peptide from a rice chitinase (B1577495) gene, which directs the synthesized Cecropin B to the intercellular space, where it can encounter invading pathogens. researchgate.netnih.gov

Studies have shown that transgenic rice lines expressing Cecropin B exhibit a significant reduction in the development of lesions caused by Xanthomonas oryzae pv. oryzae, the bacterium responsible for bacterial leaf blight. researchgate.netnih.gov The level of resistance correlated with the level of Cecropin B accumulation in the transgenic plants. researchgate.net This approach has also been explored in other plants, such as tobacco and tomato, with varying degrees of success, indicating that the efficacy can be host- and pathogen-dependent. researchgate.netnih.gov The expression of cecropin genes in the phloem of citrus plants has also shown promise in reducing susceptibility to Huanglongbing, a devastating citrus disease. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
Ampicillin
Calmodulin
Cecropin A
Cecropin A1
Cecropin B
This compound
Cecropin B2
Cecropin C
Cecropin D
Cecropin E
Cecropin P1
Chitinase
Cyanogen bromide
Dermaseptin B1
Dithiothreitol (DTT)
Enterokinase
Factor Xa
Green Fluorescent Protein (GFP)
Isopropyl β-d-1-thiogalactopyranoside (IPTG)
Kanamycin
Lactose
Moricin
Nisin
Penicillin G
Polyethylene glycol
Sarcotoxin IA
Small Ubiquitin-related Modifier (SUMO)
Tetracycline
Thionin
Thioredoxin (Trx)
Thrombin
Tris-HCl
Urea

Pathogen Resistance Mechanisms and Host Pathogen Interactions Involving Cecropin B1

Adaptive Responses of Microorganisms to Cecropin (B1577577) B1 Exposure

Microorganisms can develop resistance to Cecropin B1 through inducible and reversible responses. nih.gov This adaptation is not necessarily a permanent genetic change but rather a transient physiological alteration in response to the presence of the peptide. Studies have shown that some fish bacterial pathogens, upon exposure to Cecropin B, can exhibit inducible resistance. nih.gov This acquired resistance is often correlated with reversible changes in the pathogen's ultrastructure, particularly the outer membrane. nih.gov

For instance, research on fish bacterial pathogens like Vibrio anguillarum, Vibrio vulnificus, and Yersinia ruckeri demonstrated their ability to develop inducible resistance to Cecropin B. nih.gov This response suggests that AMP resistance is a sensitive reaction to environmental cues. nih.gov In the case of V. anguillarum, exposure to Cecropin B not only induced resistance but also led to increased adhesiveness to host cells and enhanced infectivity. nih.gov These findings suggest that AMPs can act as host-associated molecular patterns for bacterial pathogens, triggering physiological changes that reduce their susceptibility and potentially increase their virulence. nih.gov

The opportunistic pathogen Enterobacter cloacae also demonstrates resistance to Cecropin B, which is notably dependent on the initial inoculum size. plos.org This suggests that a collective, population-level response contributes to survival in the presence of the AMP. plos.org

Strategies Employed by Pathogens to Evade Insect Innate Immunity via this compound Suppression

Pathogens have evolved diverse strategies to evade the insect's innate immune system, including mechanisms that specifically target and suppress the effects of this compound. These strategies can be broadly categorized into innate resistance and the active suppression of host gene expression.

Innate Resistance to this compound

Innate resistance refers to the inherent ability of a pathogen to withstand the antimicrobial action of this compound without prior exposure. This can be attributed to several factors, including the composition and structure of the bacterial cell envelope.

The opportunistic pathogen Enterobacter cloacae employs a multi-faceted approach to resist Cecropin B. plos.org Key genetic factors contributing to this resistance include the PhoPQ two-component system, which is known to modify the bacterial cell envelope, and the Rcs-mediated membrane stress response. plos.org Furthermore, E. cloacae utilizes the outer membrane protease OmpT for the proteolytic cleavage and degradation of Cecropin B. plos.org Another potential mechanism involves the Sap (sensitivity to antimicrobial peptides) system, which can import AMPs for cytoplasmic degradation. plos.org

The virulence of different Providencia species in Drosophila melanogaster has been correlated with their susceptibility to cecropins. acs.org Less virulent species like P. burhodogranariea are more susceptible to cecropins, while more virulent strains such as P. rettgeri exhibit higher resistance. acs.org This suggests that the ability to resist the action of cecropins is a significant factor in the pathogenicity of these bacteria.

The following table summarizes the known mechanisms of innate resistance to Cecropin B in selected pathogens:

PathogenResistance MechanismKey Genetic FactorsReference
Enterobacter cloacaeProteolytic degradation, cell envelope modification, membrane stress responseOmpT, PhoPQ, Rcs system plos.org
Providencia rettgeriGeneral resistance to cecropinsNot fully elucidated acs.org

Suppression of Host this compound Gene Expression by Pathogens

Beyond inherent resistance, some pathogens can actively interfere with the host's ability to produce this compound. This is achieved by suppressing the expression of the this compound gene.

The immune-responsive silkworm cell line NIAS-Bm-aff3 has been instrumental in studying the regulation of this compound gene expression. tandfonline.com In these cells, DAP-type peptidoglycan (PGN) from Gram-negative bacteria like Escherichia coli and Bacillus subtilis strongly stimulates this compound expression. tandfonline.com Conversely, Lys-type PGN from the Gram-positive bacterium Staphylococcus aureus fails to induce its expression. tandfonline.com This differential recognition of PGN types is a key aspect of the insect's immune response.

The expression of this compound is thought to be regulated by both the Toll and IMD pathways, with the IMD pathway, activated by DAP-type PGN, leading to a stronger induction. tandfonline.com Pathogens that can evade recognition by these pathways or interfere with their signaling cascades would effectively suppress the production of this compound and other AMPs. While direct evidence of pathogens specifically suppressing this compound gene expression in insects is still an active area of research, the intricate regulation of its expression provides multiple potential targets for pathogen interference.

Advanced Research Methodologies and Future Directions in Cecropin B1 Studies

Biophysical Techniques for Cecropin (B1577577) B1-Membrane Interaction Studies

The interaction between Cecropin B1 and cell membranes is fundamental to its biological activity. A variety of biophysical techniques have been employed to elucidate the mechanisms of this interaction at a molecular level.

Fluorescence Spectroscopy: This technique is instrumental in studying the peptide's environmental changes upon membrane binding. By utilizing the intrinsic fluorescence of tryptophan residues within the peptide, researchers can monitor its insertion into the hydrophobic core of a lipid bilayer. rsc.orgrsc.org Studies using synthetic this compound have shown that when the peptide interacts with a model membrane, there is a characteristic blue shift and an increase in fluorescence intensity. rsc.orgresearchgate.net This indicates the tryptophan residue moves from an aqueous environment to a more hydrophobic one within the membrane. rsc.orgresearchgate.net Time-resolved fluorescence measurements further help in understanding the dynamics and local environment of the peptide within the membrane. rsc.org

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of cells, allowing for the direct visualization of damage caused by this compound. Studies on bacteria like Haemophilus parasuis have shown that treatment with Cecropin B leads to the formation of numerous blisters, blebs, and dents on the cell surface. nih.govresearchgate.netkoreascience.kr At higher concentrations and longer exposure times, SEM images reveal more severe damage, including cell lysis and the appearance of holes in the cell membrane. nih.gov Similar disruptive effects have been observed on the membranes of bladder cancer cells, demonstrating lethal membrane disruption, whereas normal cells remain largely unaffected. nih.gov

Atomic Force Microscopy (AFM): AFM offers nanoscale visualization of membrane disruption in real-time. This technique has been used to observe the morphological changes on bacterial membranes, such as those of H. parasuis, upon exposure to Cecropin B. nih.govkoreascience.kr AFM imaging has detected protrusions and leakage, supporting a pore-forming mechanism of action. nih.govresearchgate.net These studies show that as the concentration of Cecropin B increases, the damage to the bacterial membrane becomes more severe. nih.govkoreascience.kr High-resolution AFM has provided nanoscale visualization of membrane disruption by Cecropin B, complementing findings from other microscopic techniques. ucl.ac.ukresearchgate.net

Table 1: Summary of Biophysical Techniques in this compound Research

TechniqueKey FindingsReferences
Fluorescence SpectroscopyDemonstrates peptide penetration into the hydrophobic membrane core, indicated by a blue shift and increased fluorescence intensity. rsc.org, rsc.org, researchgate.net
Scanning Electron Microscopy (SEM)Visualizes morphological changes such as blisters, blebs, dents, and eventual cell lysis on bacterial and cancer cell membranes. nih.gov, nih.gov, researchgate.net
Atomic Force Microscopy (AFM)Provides nanoscale imaging of membrane protrusions, leakage, and pore formation, confirming membrane disruption. nih.gov, ucl.ac.uk, koreascience.kr

Proteomic and Transcriptomic Approaches in this compound-Mediated Host-Pathogen Systems

Understanding the broader biological context of this compound's action involves studying its role within the complex interplay of host and pathogen systems. Proteomic and transcriptomic analyses are powerful tools for this purpose.

Proteomics: This approach allows for the large-scale study of proteins and their functions. In the context of an immune response, proteomics can identify proteins that are differentially expressed upon infection. For instance, following a bacterial challenge in insects, proteomic analysis of the hemolymph can reveal the upregulation of various antimicrobial peptides (AMPs), including members of the cecropin family. unl.pt Techniques like iTRAQ (isobaric tags for relative and absolute quantification) have been used to analyze the proteomic changes in insects like Spodoptera exigua when challenged with bacteria, identifying Cecropin B as one of the significantly upregulated proteins involved in the immune defense. frontiersin.org

Transcriptomics: Transcriptomic studies, often using RNA-Seq, analyze the complete set of RNA transcripts in a cell or organism. This provides insights into the genes that are actively being expressed under specific conditions. When insects are wounded or infected with bacteria, transcriptomic analysis shows the induced expression of numerous immunity-related genes, including those encoding for cecropins. wur.nl Such studies have demonstrated that genes for AMPs like Cecropin B are consistently upregulated during a pathogen infection, highlighting their crucial role in the innate immune response against bacteria. wur.nlnih.govresearchgate.net These analyses help to understand the regulatory mechanisms and the signaling pathways that lead to the production of Cecropin B in response to a pathogenic threat. nih.gov

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions

Computational methods provide a theoretical framework to complement experimental findings, offering detailed insights into the molecular interactions of this compound.

Computational Modeling: This involves creating three-dimensional structural models of peptides like this compound. cabidigitallibrary.org These models are crucial for understanding the structure-function relationship. For example, modeling has shown that this compound possesses two amphipathic α-helical segments connected by a hinge region, a structural feature important for its lytic activity. nthu.edu.tw The models help predict how the peptide might orient itself and interact with different membrane environments.

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to study the physical movements of atoms and molecules over time. These simulations have been used to model the interaction of this compound and other cecropins with model lipid bilayers that mimic bacterial or mammalian membranes. researchgate.netmdpi.comresearchgate.net Coarse-grained MD simulations have been employed to investigate the disruption of liposomes modeling Gram-negative bacteria by this compound. researchgate.netresearchgate.net These simulations can reveal how the peptide inserts into the membrane, the role of specific amino acid residues, and the potential formation of pores or other disruptive structures, supporting mechanisms like the "carpet" model or pore formation. nih.govmdpi.com

Table 2: Computational Approaches in this compound Studies

MethodologyKey InsightsReferences
Computational ModelingPredicts the 3D structure, such as the helix-hinge-helix motif, which is crucial for its function. nthu.edu.tw, cabidigitallibrary.org
Molecular Dynamics (MD) SimulationsSimulates the dynamic interaction with lipid bilayers, revealing mechanisms of membrane insertion and disruption like pore formation. researchgate.net, researchgate.net, mdpi.com

Challenges and Opportunities in the Translational Research of this compound

Despite the promising preclinical data, the translation of this compound from a laboratory compound to a clinical therapeutic faces several hurdles and presents unique opportunities.

Challenges:

Cost of Production: The chemical synthesis of peptides like this compound on a large scale can be expensive, which is a significant barrier to commercial development.

Stability and Delivery: Peptides are often susceptible to degradation by proteases in the body, leading to a short half-life. Developing effective delivery systems to protect the peptide and ensure it reaches its target site is a major challenge.

Potential for Resistance: Although bacteria are thought to develop resistance to AMPs more slowly than to conventional antibiotics, the possibility still exists and needs to be monitored.

Regulatory Hurdles: The path to regulatory approval for a new class of drugs like peptide-based therapeutics can be complex and demanding, requiring extensive safety and efficacy data.

Opportunities:

Novel Mechanism of Action: this compound's membrane-disrupting mechanism is different from most conventional antibiotics, making it a promising candidate to combat multidrug-resistant (MDR) bacteria. researchgate.net

Broad-Spectrum Activity: Its effectiveness against a wide range of bacteria and cancer cells offers the potential for diverse therapeutic applications. explorationpub.comifremer.fr

Low Toxicity to Host Cells: The observed selectivity for microbial and cancerous cells over normal mammalian cells suggests a favorable safety profile. frontiersin.orgnih.gov

New Formulations: There is an opportunity to develop innovative formulations, such as incorporating this compound into biomaterials for medical devices to prevent infections, or creating novel drug delivery systems to enhance its stability and efficacy. researchgate.net

The continued advancement in research methodologies will be crucial in overcoming these challenges and realizing the therapeutic potential of this compound.

Q & A

Q. What are the standard protocols for evaluating Cecropin B1's antimicrobial efficacy in vitro?

Methodological Answer: The broth microdilution method is widely used to assess antimicrobial activity. Prepare serial dilutions of this compound in a 96-well plate, inoculate with standardized bacterial suspensions (e.g., E. coli ATCC 25922), and incubate for 18–24 hours. Measure MIC (Minimum Inhibitory Concentration) as the lowest concentration inhibiting visible growth. Include positive (e.g., polymyxin B) and negative (vehicle-only) controls. Ensure consistency in bacterial growth phase (mid-log phase) and media composition, as these variables significantly affect results .

Q. How can researchers determine this compound's cytotoxicity in mammalian cell lines?

Methodological Answer: Use assays like MTT or LDH release to quantify cytotoxicity. Seed mammalian cells (e.g., HEK-293) in 96-well plates, treat with this compound at varying concentrations, and incubate for 24–48 hours. Normalize results to untreated controls. Include a dose-response curve to calculate IC₅₀ (concentration causing 50% cell death). Address batch-to-batch peptide variability by verifying purity (>95% via HPLC) and endotoxin levels (<0.1 EU/µg) .

Q. What experimental models are suitable for studying this compound's stability in physiological conditions?

Methodological Answer: Simulate physiological environments by incubating this compound in serum-containing media (e.g., 10% FBS) at 37°C. Withdraw aliquots at timed intervals and analyze residual activity via antimicrobial assays or HPLC quantification. For in vivo relevance, use murine infection models to correlate stability with efficacy. Document pH, temperature, and protease activity, as these factors influence peptide degradation .

Advanced Research Questions

Q. How can conflicting data on this compound's hemolytic activity be resolved across studies?

Methodological Answer: Discrepancies often arise from differences in erythrocyte sources (human vs. animal) and assay conditions (hematocrit, incubation time). Standardize protocols using freshly isolated human erythrocytes, wash cells to remove serum proteins, and use isotonic buffers. Perform dose-response analyses and report hemolysis as a percentage relative to Triton X-100-treated controls. Cross-validate findings with circular dichroism to assess peptide structural integrity in lipid environments .

Q. What strategies optimize this compound's therapeutic index for clinical translation?

Methodological Answer: Employ structure-activity relationship (SAR) studies to modify amino acid residues. For example, substituting hydrophobic residues (e.g., replacing glycine with tryptophan) may enhance membrane selectivity. Use molecular dynamics simulations to predict interactions with bacterial vs. mammalian membranes. Validate in dual assays: antimicrobial activity (MIC) and cytotoxicity (IC₅₀). Prioritize analogs with a ≥10-fold selectivity ratio .

Q. How to design experiments elucidating this compound's mechanism of membrane disruption?

Methodological Answer: Combine biophysical techniques:

  • Liposome assays : Prepare model membranes (e.g., 70% phosphatidylcholine/30% phosphatidylglycerol) and monitor dye leakage (e.g., calcein release).
  • Electron microscopy : Visualize membrane ultrastructure changes in bacteria treated with this compound.
  • Surface plasmon resonance (SPR) : Quantify peptide binding kinetics to lipid bilayers. Correlate findings with molecular dynamics simulations to map peptide-lipid interactions .

Data Reporting and Reproducibility

Q. What metadata should accompany this compound experimental data to ensure reproducibility?

Q. How to address batch-to-batch variability in this compound synthesis?

Methodological Answer: Implement quality control (QC) checks:

  • Mass spectrometry : Confirm molecular weight.
  • Circular dichroism : Verify secondary structure (α-helical content).
  • Endotoxin testing : Use LAL assays. Archive aliquots at -80°C and avoid freeze-thaw cycles. Publish QC data in supplementary materials to enhance cross-study comparability .

Contradictory Findings and Gap Analysis

Q. Why do some studies report this compound resistance in bacteria, while others do not?

Methodological Answer: Resistance may arise from methodological differences, such as sub-inhibitory peptide exposure inducing adaptive responses. To test, perform serial passage assays: expose bacteria to incremental this compound concentrations over 20–30 generations. Monitor MIC shifts and genomic changes via whole-genome sequencing. Compare results across labs using standardized protocols .

Q. How to reconcile discrepancies in this compound's efficacy in vivo vs. in vitro?

Methodological Answer: In vivo efficacy is influenced by pharmacokinetics (e.g., peptide half-life) and host factors (e.g., immune response). Design studies with:

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations over time.
  • Infection models : Use immunocompetent and immunosuppressed animals to isolate host-pathogen-peptide interactions.
  • Dosing regimens : Compare bolus vs. continuous infusion.
    Publish raw data to enable meta-analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.